21-O-tert-Butyldimethylsilyl Prednisone
Description
21-O-tert-Butyldimethylsilyl Prednisone is a synthetic glucocorticoid derivative where the hydroxyl group at the 21-position of prednisone is replaced with a tert-butyldimethylsilyl (TBDMS) ether group. The TBDMS group is commonly used in medicinal chemistry as a protective moiety to modulate pharmacokinetic properties .
Properties
Molecular Formula |
C₂₇H₄₀O₅Si |
|---|---|
Molecular Weight |
472.69 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar 21-O-Substituted Prednisone Derivatives
Structural and Physicochemical Properties
The table below compares key properties of 21-O-tert-Butyldimethylsilyl Prednisone with other 21-substituted prednisone derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Group | Physical State |
|---|---|---|---|---|---|
| Prednisone (parent compound) | C₂₁H₂₆O₅ | 358.43 | 53-03-2 | 21-hydroxyl | Crystalline solid |
| Prednisone 21-acetate | C₂₃H₂₈O₆ | 400.47 | 125-10-0 | 21-acetate ester | Solid |
| Prednisone 21-aldehyde | C₂₁H₂₄O₅ | 356.41 | 70522-55-3 | 21-aldehyde | Solid |
| Prednisolone-21-propanoate | C₂₄H₃₂O₆ | 416.51 | 5740-62-5 | 21-propanoate ester | Solid |
| 21-O-TBDMS Prednisone* | C₂₇H₄₀O₅Si | 496.70 | Not available | 21-tert-butyldimethylsilyl | Likely solid |
Key Observations :
- The TBDMS group increases molecular weight and lipophilicity compared to acetate or propanoate esters, which may prolong half-life .
- Acetate and propanoate esters are commonly used to improve solubility in pharmaceutical formulations, while aldehydes may serve as intermediates in synthesis .
Pharmacokinetic and Metabolic Profiles
Prednisone 21-acetate :
- Used in research for its stability and purity (analytical, chemical, and spectral grades) .
- As an ester prodrug, it is hydrolyzed in vivo to release active prednisone, with slower metabolism than the parent compound .
Prednisone 21-aldehyde :
- Aldehyde groups are reactive and may participate in redox reactions, altering metabolic pathways .
21-O-TBDMS Prednisone :
- This could reduce dosing frequency but may require structural optimization to balance efficacy and toxicity .
Research Findings and Clinical Relevance
Stability and Analytical Methods
- Prednisone oral suspension stability studies () demonstrate that ester derivatives (e.g., 21-acetate) exhibit consistent solubility and low degradation rates (RSD < 2%), making them viable for formulation .
- LC-MS/MS studies () reveal that 21-O-substitutions alter metabolic pathways; for example, acetate esters produce 20α/β-dihydro metabolites, while aldehydes may form Schiff bases with proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
